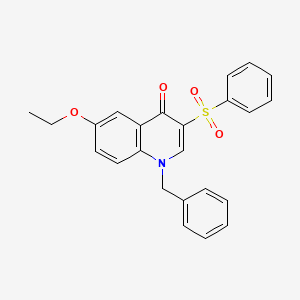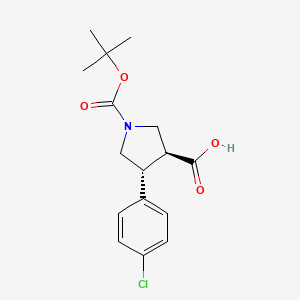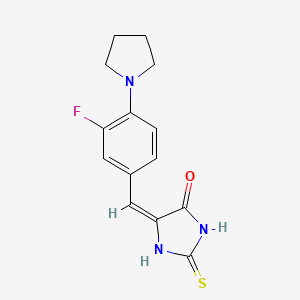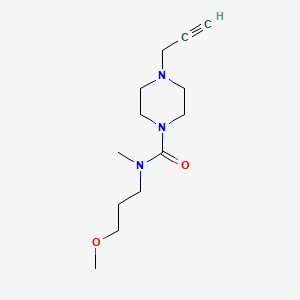
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. MP-10 belongs to the class of piperazine derivatives and has been studied for its ability to modulate certain neurotransmitter systems in the brain.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of AKOS030678705 (also known as N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide):
Cancer Research
This compound is being investigated for its potential anti-cancer properties. Studies have shown that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways essential for cancer cell proliferation and survival. Its ability to induce apoptosis (programmed cell death) in cancer cells is a key area of interest .
Neuroprotective Agents
AKOS030678705: is also being explored for its neuroprotective effects. Researchers are examining its potential to protect neurons from damage caused by oxidative stress and other neurotoxic insults. This makes it a candidate for the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Radiotherapy Dosimetry
In the field of radiotherapy, AKOS030678705 is used in the development of polymer-gel dosimeters. These dosimeters are crucial for accurately measuring and verifying the dose distribution of radiation therapy treatments. The compound’s properties enhance the sensitivity and stability of these dosimeters, improving the precision of radiotherapy .
Enzyme Inhibition Studies
The compound is being studied for its potential as an enzyme inhibitor. Its structure allows it to bind to specific enzymes, inhibiting their activity. This application is particularly relevant in the study of metabolic pathways and the development of enzyme-targeted therapies for various diseases.
Chemical Synthesis and Catalysis
AKOS030678705: is utilized in chemical synthesis and catalysis research. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules. Researchers are exploring its use in catalytic reactions to improve the efficiency and selectivity of chemical processes .
Molecular Imaging
The compound is being investigated for its potential use in molecular imaging techniques. Its ability to bind to specific biological targets makes it a candidate for the development of imaging agents that can help visualize and diagnose diseases at the molecular level. This application is particularly relevant in the early detection of cancers and other pathologies .
Biochemical Assays
AKOS030678705: is also used in various biochemical assays to study its interactions with proteins, nucleic acids, and other biomolecules. These assays help elucidate the compound’s mechanism of action and its potential therapeutic applications. Researchers use these assays to screen for potential drug candidates and to understand the biochemical pathways involved.
[Cancer Research Source] [Neuroprotective Agents Source] [Radiotherapy Dosimetry Source] [Enzyme Inhibition Studies Source] [Chemical Synthesis and Catalysis Source] [Molecular Imaging Source] : [Biochemical Assays Source]
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-6-15-8-10-16(11-9-15)13(17)14(2)7-5-12-18-3/h1H,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUSRKASIWPHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)



![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)
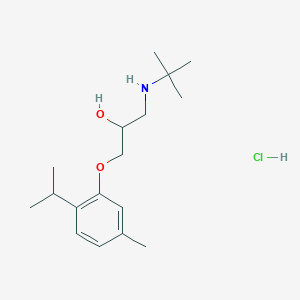


![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2729685.png)
